N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide
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Overview
Description
N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide typically involves the reaction of 6-chloro-5-nitro-4-pyrimidinol with 4-acetamidophenol. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product. Additionally, the use of automated systems can help in monitoring and controlling the reaction process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting DNA polymerase or interfere with protein synthesis by binding to ribosomal subunits. These interactions result in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide can be compared with other pyrimidine derivatives, such as:
6-chloro-5-nitro-4-pyrimidinol: A precursor in the synthesis of the compound, known for its antimicrobial properties.
4-acetamidophenol:
5-fluorouracil: A pyrimidine analog used in cancer treatment, known for its ability to inhibit DNA synthesis.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(6-chloro-5-nitropyrimidin-4-yl)oxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O4/c1-7(18)16-8-2-4-9(5-3-8)21-12-10(17(19)20)11(13)14-6-15-12/h2-6H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPMLJNQQRASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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